molecular formula C6H6Cl8O B12428748 S 421-d4

S 421-d4

Cat. No.: B12428748
M. Wt: 381.7 g/mol
InChI Key: LNJXZKBHJZAIKQ-LNLMKGTHSA-N
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Description

Bis(2,3,3,3-tetrachloropropyl) ether-d4 (CAS No. 127-90-2), also known as 2,3,3,3,2',3',3',3'-Octachlorodipropyl Ether-d4, Octachloro-di-n-propyl Ether-d4, SV2-d4, or S 421-d4, is a deuterated derivative of octachlorodipropyl ether (OCDPE), a chloroalkyl ether first synthesized in 1959 . This compound is primarily used as a synergist in pyrethroid, organophosphorus, and carbamate insecticides, enhancing their efficacy in agricultural and household pest control . OCDPE is structurally characterized by two 2,3,3,3-tetrachloropropyl groups linked by an ether bond, with eight chlorine atoms and a molecular formula of C₆H₆Cl₈O (molecular weight: 377.74) . It exists as a pale yellow liquid with a density of 1.6–1.7 g/cm³, a boiling point of 144–155°C (at 1 mmHg), and solubility in organic solvents like ethanol and acetone .

Despite its low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), OCDPE exhibits subacute and chronic toxicities, including hepatotoxicity, cytotoxicity, carcinogenicity, and allergenicity .

Properties

Molecular Formula

C6H6Cl8O

Molecular Weight

381.7 g/mol

IUPAC Name

1,1,1,2-tetrachloro-3,3-dideuterio-3-(2,3,3,3-tetrachloro-1,1-dideuteriopropoxy)propane

InChI

InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2/i1D2,2D2

InChI Key

LNJXZKBHJZAIKQ-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C(C(Cl)(Cl)Cl)Cl)OC([2H])([2H])C(C(Cl)(Cl)Cl)Cl

Canonical SMILES

C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S 421-d4 involves the incorporation of deuterium into the parent compound S 421. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but a common method includes the use of deuterated chloroform (CDCl₃) as a solvent and deuterated reagents to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: S 421-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: this compound can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .

Scientific Research Applications

S 421-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S 421-d4 involves its incorporation into drug molecules, where the deuterium atoms replace hydrogen atoms. This substitution can lead to changes in the pharmacokinetic and metabolic profiles of the drug. Deuterium forms stronger bonds with carbon compared to hydrogen, which can result in slower metabolic degradation and longer half-life of the drug . The molecular targets and pathways involved depend on the specific drug molecule into which this compound is incorporated.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Property OCDPE (S 421-d4) DDT Chlordane HCH (Hexachlorocyclohexane) Polychlorinated Naphthalenes (PCNs)
Molecular Formula C₆H₆Cl₈O C₁₄H₉Cl₅ C₁₀H₆Cl₈ C₆H₆Cl₆ C₁₀H₈₋ₙClₙ (n = 1–8)
Molecular Weight (g/mol) 377.74 354.49 409.78 290.83 200–400
Boiling Point (°C) 144–155 (1 mmHg) 260 (decomposes) 175–200 (0.5 mmHg) 323 310–400
Solubility Organic solvents Fat-soluble Fat-soluble Low water solubility Fat-soluble
Primary Use Insecticide synergist Insecticide Insecticide Insecticide Insulating materials, lubricants
Key References

Key Differences :

  • Structural Complexity : OCDPE’s ether linkage and eight chlorine atoms distinguish it from DDT and chlordane, which feature aromatic or cycloaliphatic backbones. PCNs are naphthalene derivatives with variable chlorine substitution .
  • Application : Unlike DDT, chlordane, and HCH, which are active insecticides, OCDPE functions solely as a synergist, reducing required doses of pyrethroids .
Toxicity and Environmental Persistence
Parameter OCDPE (this compound) DDT Chlordane HCH
Acute Toxicity (LD₅₀) >2,000 mg/kg (rat) 113–118 mg/kg (rat) 200–700 mg/kg (rat) 88–190 mg/kg (rat)
Chronic Effects Hepatotoxicity, carcinogenicity Endocrine disruption Neurotoxicity, carcinogenicity Neurotoxicity, carcinogenicity
Environmental Half-Life Decades (estimated) 2–15 years (soil) 10–20 years (soil) 6 months–6 years (soil)
Bioaccumulation Detected in human milk, fish High in fatty tissues High in adipose tissue Moderate bioaccumulation
Key References

Key Findings :

  • OCDPE shares the environmental persistence of other organochlorines (e.g., DDT, chlordane) but exhibits lower acute toxicity .
Regulatory Status and Global Usage
Compound Regulatory Status Primary Regions of Use
OCDPE (this compound) Restricted in the U.S.; used in Asia Japan, China, Malaysia
DDT Banned (except malaria control) Africa, India
Chlordane Banned (Stockholm Convention) Historical use only
HCH Restricted (Lindane banned) Limited agricultural use
Key References

Key Insights :

  • OCDPE remains in use in Asian countries for mosquito coils and household insecticides, despite being flagged for inadequate safety studies .
  • DDT and chlordane are subject to stricter global bans due to well-documented ecological and health impacts .

Biological Activity

Bis(2,3,3,3-tetrachloropropyl) ether-d4 and its analogs, including 2,3,3,3,2',3',3',3'-octachlorodipropyl ether-d4 and octachloro-di-n-propyl ether-d4, are chlorinated ether compounds widely used in industrial applications such as solvents, flame retardants, and pesticides. Their biological activity has been the subject of various studies due to potential health and environmental implications.

  • Molecular Formula : C6H6Cl8O
  • Molecular Weight : 377.735 g/mol
  • Melting Point : -49.9°C
  • Boiling Point : 147°C
  • Density : 1.6352 g/cm³
  • Flash Point : 177°C

These compounds exhibit high thermal stability and low volatility, making them suitable for specific industrial applications but raising concerns about their persistence in the environment.

Biological Activity Overview

Research indicates that these compounds can exert various biological effects, primarily through mechanisms that involve endocrine disruption and toxicity.

Toxicological Studies

  • Chronic Exposure Effects : A study on octamethylcyclotetrasiloxane (D4), a related compound, revealed that chronic inhalation exposure in rats led to significant changes in liver and kidney weights and induced chronic nephropathy. Notably, it caused uterine endometrial cystic hyperplasia and adenomas at high concentrations (700 ppm) without being genotoxic. The effects were attributed to alterations in hormonal cycles rather than direct genetic damage .
  • Neurotoxicity : Research has shown that exposure to chlorinated compounds can lead to neurobehavioral changes and oxidative stress in animal models. For instance, exposure to smoke from burning these compounds was associated with cognitive impairments and structural brain changes due to oxidative damage .
  • Endocrine Disruption : The compounds have been implicated in disrupting endocrine functions by affecting hormone levels and reproductive cycles in laboratory animals. This disruption is particularly concerning for long-term exposure scenarios where cumulative effects may manifest .

Case Studies

StudyOrganismExposure DurationObserved Effects
F344 Rats2 yearsUterine adenomas, chronic nephropathy
Mice14 daysOxidative stress, cognitive impairment
VariousVariesPesticide residue transfer rates

The biological activity of bis(2,3,3,3-tetrachloropropyl) ether-d4 is believed to involve:

  • Hormonal Modulation : Alterations in estrogen and progesterone levels leading to reproductive health issues.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) production resulting in cellular damage.
  • Neurotoxicity : Impairment of cognitive functions linked to structural changes in the brain.

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